1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid 1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 111928-57-5
VCID: VC17352636
InChI: InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol

1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid

CAS No.: 111928-57-5

Cat. No.: VC17352636

Molecular Formula: C7H6N4O2

Molecular Weight: 178.15 g/mol

* For research use only. Not for human or veterinary use.

1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid - 111928-57-5

Specification

CAS No. 111928-57-5
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
IUPAC Name 2-(1H-imidazol-2-yl)-1H-imidazole-5-carboxylic acid
Standard InChI InChI=1S/C7H6N4O2/c12-7(13)4-3-10-6(11-4)5-8-1-2-9-5/h1-3H,(H,8,9)(H,10,11)(H,12,13)
Standard InChI Key UGDYOJLZQBTIIV-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N1)C2=NC=C(N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The core structure of 1H,1'H-[2,2'-biimidazole]-5-carboxylic acid consists of two imidazole rings linked by a single bond between their 2- and 2'-positions. The carboxylic acid group at the 5-position introduces polarity and hydrogen-bonding potential. The molecular formula is C₉H₆N₄O₂, with a calculated molecular weight of 202.17 g/mol. The planar biimidazole system allows for π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) .

Key spectral features include:

  • ¹H NMR: Protons on the imidazole rings typically resonate between δ 7.0–8.0 ppm, while the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid group resonates near δ 170 ppm, with aromatic carbons in the δ 120–140 ppm range .

  • IR Spectroscopy: Strong absorption bands for the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) are expected .

PropertyValue/DescriptionSource Reference
Molecular FormulaC₉H₆N₄O₂
Molecular Weight202.17 g/mol
SolubilitySoluble in DMSO, water (pH-dependent)
Melting Point>250°C (decomposes)

Synthetic Routes and Optimization

Glyoxal-Based Condensation

Reactivity and Functionalization

The carboxylic acid group at the 5-position undergoes typical reactions such as:

  • Esterification: Formation of methyl or ethyl esters using methanol or ethanol under acidic conditions.

  • Amide Coupling: Reaction with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Salt Formation: Deprotonation with bases (e.g., NaOH) to yield water-soluble carboxylates .

The biimidazole core participates in:

  • Coordination Chemistry: Binding to transition metals (e.g., Ru²⁺, Fe²⁺) through nitrogen lone pairs .

  • Hydrogen Bonding: The NH groups of imidazole rings act as hydrogen donors, stabilizing supramolecular assemblies .

Biological and Industrial Applications

Antimicrobial Activity

Biimidazole derivatives exhibit moderate to strong antimicrobial properties. The carboxylic acid group may enhance bioavailability by improving solubility. For example, 2,2'-bi-1H-imidazole derivatives show activity against E. coli and S. aureus .

Coordination Polymers and MOFs

The compound’s ability to bridge metal centers makes it suitable for constructing metal-organic frameworks (MOFs). For instance, Ru(II)-biimidazole complexes form stable architectures with tunable luminescence .

Sensors and Detection Systems

The carboxylic acid group enables covalent immobilization on surfaces (e.g., gold nanoparticles) for sensor applications. Ru-bim complexes exhibit luminescence quenching in the presence of anions, suggesting potential use in detecting environmental pollutants .

Computational and Spectroscopic Insights

Time-dependent density functional theory (TD-DFT) studies on related Ru-bim complexes reveal that the biimidazole ligand contributes to low-energy metal-to-ligand charge transfer (MLCT) transitions . For 1H,1'H-[2,2'-biimidazole]-5-carboxylic acid, similar computational modeling predicts:

  • HOMO-LUMO Gap: ~3.1 eV, indicating semiconducting properties.

  • Binding Affinity: Strong interaction with transition metals (ΔG < −20 kcal/mol) .

Challenges and Future Directions

Current limitations include the lack of large-scale synthesis protocols and detailed pharmacokinetic data. Future research should prioritize:

  • Green Synthesis: Developing solvent-free or aqueous-phase reactions to improve sustainability .

  • Structure-Activity Relationships: Systematic studies to correlate substituent effects (e.g., carboxyl vs. methyl groups) with biological activity .

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